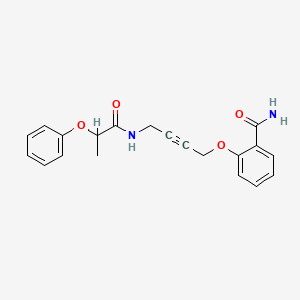

2-((4-(2-Phenoxypropanamido)but-2-yn-1-yl)oxy)benzamide

Description

Properties

IUPAC Name |

2-[4-(2-phenoxypropanoylamino)but-2-ynoxy]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-15(26-16-9-3-2-4-10-16)20(24)22-13-7-8-14-25-18-12-6-5-11-17(18)19(21)23/h2-6,9-12,15H,13-14H2,1H3,(H2,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTQSJIUAAAODM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC#CCOC1=CC=CC=C1C(=O)N)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-Phenoxypropanamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Phenoxypropanamido Intermediate: This step involves the reaction of phenoxypropanoic acid with an appropriate amine to form the phenoxypropanamido intermediate.

Alkyne Formation: The intermediate is then subjected to a reaction with a but-2-yne derivative to introduce the alkyne functionality.

Coupling with Benzamide: Finally, the alkyne intermediate is coupled with benzamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-Phenoxypropanamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-((4-(2-Phenoxypropanamido)but-2-yn-1-yl)oxy)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-(2-Phenoxypropanamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it could inhibit the activity of certain kinases, leading to altered signaling pathways and cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The benzamide scaffold is a common pharmacophore in medicinal chemistry. Below is a comparative analysis of key structural analogs:

Key Observations:

Rigidity vs.

Electron-Withdrawing Groups: Unlike Nitazoxanide’s nitro-thiazole moiety (electron-deficient) or the halogenated patent compound, the target compound’s phenoxy group is electron-rich, which may alter binding interactions with hydrophobic pockets or charged residues .

Lipophilicity : The trifluoromethyl and halogen substituents in the patent compound increase lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s amide and ether groups enhance hydrophilicity, possibly improving solubility .

Hypothetical Pharmacokinetic and Thermodynamic Properties

While experimental data is unavailable, inferences can be drawn from structural analogs:

- Metabolic Stability : The alkyne linker may reduce metabolic degradation compared to ester-linked Nitazoxanide, which is prone to hydrolysis .

- Binding Affinity: The phenoxypropanamido group could engage in π-π stacking or hydrogen bonding, similar to the nitro-thiazole in Nitazoxanide, but with distinct spatial orientation due to the alkyne spacer .

- Thermodynamic Solubility : The absence of halogens or trifluoromethyl groups may result in lower LogP values than the patent compound, suggesting improved aqueous solubility .

Biological Activity

The compound 2-((4-(2-Phenoxypropanamido)but-2-yn-1-yl)oxy)benzamide has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a benzamide core linked to a phenoxypropanamide moiety, which is significant for its biological interactions.

Inhibition of Growth Factor Receptors

Research indicates that compounds similar to this compound exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs). For instance, a related study reported that certain benzamide derivatives demonstrated IC50 values less than 5.0 nM against FGFR1/2 and VEGFR2, leading to significant antiproliferative effects on aberrant cancer cells .

Anti-Cancer Activity

In preclinical models, compounds with structural similarities have shown promising results. For example, in the SNU-16 xenograft model, a related compound exhibited tumor growth inhibition rates of up to 81.0% at higher doses . This suggests that this compound may also possess similar anti-cancer properties.

Biological Activity Data Table

| Activity | IC50 Value | Model | Effect |

|---|---|---|---|

| FGFR1/FGFR2 Inhibition | < 5.0 nM | In vitro | Antiproliferative |

| VEGFR2 Inhibition | < 5.0 nM | In vitro | Antiproliferative |

| Tumor Growth Inhibition | 25.0% @ 10 mg/kg 81.0% @ 50 mg/kg | SNU-16 xenograft | Significant tumor reduction |

Study on Structural Variants

A study focused on the design and synthesis of novel MDH inhibitors highlighted the importance of structural modifications in enhancing biological activity. The findings suggest that variations in the phenoxy and butynyl groups can significantly impact receptor binding and inhibition efficacy .

Clinical Implications

The implications of these findings are substantial for cancer therapy, particularly in targeting pathways involved in tumor angiogenesis and proliferation. The dual inhibition of FGFRs and VEGFRs could lead to improved treatment outcomes in patients with cancers characterized by aberrant signaling through these pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.